N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound is characterized by the presence of a benzodioxole ring, a quinoxaline core, and a pyrazole moiety, which collectively contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole and pyrazole moieties onto the quinoxaline core . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest . Additionally, its structural features make it a candidate for further optimization to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE involves its interaction with specific molecular targets within cells. The compound has been shown to bind to tubulin, a protein involved in microtubule formation, thereby disrupting the microtubule network and inhibiting cell division . This disruption leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds also contain the benzodioxole ring and have been studied for their antioxidant activity.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is unique due to its combination of structural features, including the benzodioxole, quinoxaline, and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-12-7-13(2)27(26-12)21-20(24-16-5-4-15(22)9-17(16)25-21)23-10-14-3-6-18-19(8-14)29-11-28-18/h3-9H,10-11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPCOOZIBHXQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NCC4=CC5=C(C=C4)OCO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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